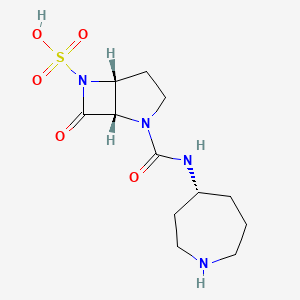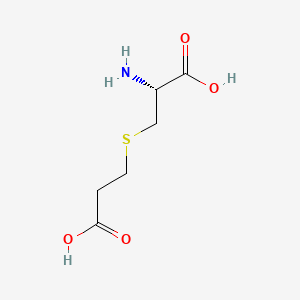
MK 8712
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5R)-2-(®-azepan-4-ylcarbamoyl)-7-oxo-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a sulfonic acid group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-2-(®-azepan-4-ylcarbamoyl)-7-oxo-2,6-diazabicyclo[320]heptane-6-sulfonic acid typically involves multiple steps, starting with the preparation of the azepane ring This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The process typically includes the use of catalysts to accelerate the reactions and reduce the formation of by-products. Advanced purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(1S,5R)-2-(®-azepan-4-ylcarbamoyl)-7-oxo-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1S,5R)-2-(®-azepan-4-ylcarbamoyl)-7-oxo-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (1S,5R)-2-(®-azepan-4-ylcarbamoyl)-7-oxo-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1S,5R)-2-(®-azepan-4-ylcarbamoyl)-7-oxo-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid: shares similarities with other bicyclic compounds containing sulfonic acid groups, such as:
Uniqueness
The uniqueness of (1S,5R)-2-(®-azepan-4-ylcarbamoyl)-7-oxo-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid lies in its specific structural configuration and the presence of the sulfonic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1017574-88-7 |
|---|---|
Fórmula molecular |
C12H20N4O5S |
Peso molecular |
332.38 g/mol |
Nombre IUPAC |
(1S,5R)-2-[[(4R)-azepan-4-yl]carbamoyl]-7-oxo-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid |
InChI |
InChI=1S/C12H20N4O5S/c17-11-10-9(16(11)22(19,20)21)4-7-15(10)12(18)14-8-2-1-5-13-6-3-8/h8-10,13H,1-7H2,(H,14,18)(H,19,20,21)/t8-,9-,10+/m1/s1 |
Clave InChI |
AWYIBQKIKNJPFA-BBBLOLIVSA-N |
SMILES |
C1CC(CCNC1)NC(=O)N2CCC3C2C(=O)N3S(=O)(=O)O |
SMILES isomérico |
C1C[C@H](CCNC1)NC(=O)N2CC[C@@H]3[C@H]2C(=O)N3S(=O)(=O)O |
SMILES canónico |
C1CC(CCNC1)NC(=O)N2CCC3C2C(=O)N3S(=O)(=O)O |
Sinónimos |
MK 8712 MK-8712 MK8712 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazole-3-carboxamide, N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-3,4-dihydro-2,2-dimethyl-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-](/img/structure/B1264437.png)





![[(4R,6E,9R,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1264447.png)
![(2S,4S)-2-amino-5-[[(3R,4R,7S,10S,11S)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/structure/B1264451.png)



![methyl (1S,10S,12S,13R,21S,23S)-23-(dimethylamino)-4,8,12-trihydroxy-10-[(2R,3R,4R,5S,6S)-4-hydroxy-3,5-dimethoxy-4,6-dimethyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-25-oxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1264456.png)


